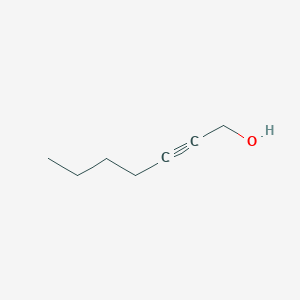
4-Ethoxybutan-1-ol
Übersicht
Beschreibung
4-Ethoxybutan-1-ol is not directly mentioned in the provided papers; however, the synthesis and properties of structurally related compounds are discussed. For instance, ethyl (R)-4-cyano-3-hydroxybutanoate is a chiral synthon used in the production of atorvastatin and l-carnitine, indicating the relevance of similar compounds in pharmaceutical synthesis . Additionally, ethyl (R)-2-hydroxy-4-phenylbutanoate is another related compound used as an intermediate for anti-hypertension drugs .
Synthesis Analysis
The synthesis of related compounds involves various strategies, including palladium-catalyzed reactions, enzymatic reductions, and Claisen condensations. For example, enantiopure cis- and trans-4-hydroxypipecolic acids were synthesized from commercial ethyl (R)-4-cyano-3-hydroxybutanoate through palladium-catalyzed reactions and stereocontrolled reductions . Similarly, ethyl (R)-4-chloro-3-hydroxybutanoate was synthesized using recombinant Escherichia coli cells expressing secondary alcohol dehydrogenase . These methods could potentially be adapted for the synthesis of 4-ethoxybutan-1-ol.
Molecular Structure Analysis
While the molecular structure of 4-ethoxybutan-1-ol is not directly analyzed in the papers, the synthesis of related compounds provides insights into the stereochemistry and functional group manipulations that are crucial for the synthesis of complex molecules. For instance, the synthesis of ethyl (R)-4-cyano-3-hydroxybutanoate involves careful consideration of chiral centers and functional groups to maintain the desired stereochemistry .
Chemical Reactions Analysis
The papers describe various chemical reactions, such as the pre-column derivatization of amino groups for fluorescence detection , and the reduction of keto esters in bioreactors . These reactions are indicative of the types of chemical transformations that could be applied to 4-ethoxybutan-1-ol, such as derivatization for analytical purposes or reduction reactions for the synthesis of specific stereoisomers.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-ethoxybutan-1-ol are not discussed in the papers. However, the properties of similar compounds, such as solubility, fluorescence, and quantum efficiency, are evaluated, which are important for the characterization and application of these compounds in various fields . For example, the fluorescence quantum efficiency of a derivative of 4-amino-1-hydroxybutane-1,1-bisphosphonic acid was determined to be significant, suggesting potential applications in fluorescence-based assays .
Wissenschaftliche Forschungsanwendungen
Thermal Conductivity and Viscosity : Research by Warrier and Teja (2011) explored the density, viscosity, and thermal conductivity of mixtures including 1-ethoxybutane, providing insights into its physical properties and potential applications in material science and engineering (Warrier & Teja, 2011).
Anti-Histaminic Properties : Casy and Parulkar (1969) studied the anti-histaminic properties of certain aminobutenes derived from butan-1-ol derivatives, highlighting its potential in pharmaceutical applications (Casy & Parulkar, 1969).
Synthesis of Triazolo Benzazepines : Glushkov et al. (2021) discussed the synthesis of triazolo benzazepines using derivatives of butan-1-ol, indicating its role in complex chemical syntheses (Glushkov et al., 2021).
Flavor Compound Analysis : Itobe et al. (2009) investigated the changes in volatile thiols, including compounds related to butan-1-ol, during consumption, which is relevant to food science and flavor chemistry (Itobe, Kumazawa, & Nishimura, 2009).
Ionization Mass Spectrometry : Van de Sande et al. (1977) used derivatives of butan-1-ol in ionization mass spectrometry studies, contributing to analytical chemistry methods (Van de Sande et al., 1977).
Catalytic Activity in Etherification : Soto et al. (2018) examined the catalytic activity of resins in the synthesis of ethers, including butan-1-ol derivatives, highlighting its importance in catalysis and chemical engineering (Soto et al., 2018).
Synthesis of Anti-Hypertension Drugs : Oda et al. (1998) described the microbial reduction of a butan-1-ol derivative in the synthesis of a compound used in anti-hypertension drugs, underscoring its pharmaceutical relevance (Oda, Inada, Kobayashi, & Ohta, 1998).
Stereochemistry Studies : Blessington and Beiraghi (1990) used chiral chromatography to study the stereochemistry of ethambutol, a compound derived from butan-1-ol, contributing to stereochemical analysis in chemistry (Blessington & Beiraghi, 1990).
Safety And Hazards
The safety information for 4-Ethoxybutan-1-ol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
4-ethoxybutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-2-8-6-4-3-5-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUOTIJTSNETKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10149439 | |
| Record name | 1-Butanol, 4-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxybutan-1-ol | |
CAS RN |
111-73-9 | |
| Record name | 4-Ethoxy-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxybutanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dowanol be | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221255 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Butanol, 4-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethoxybutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.547 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ETHOXYBUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF8FNI35PO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate](/img/structure/B92542.png)






